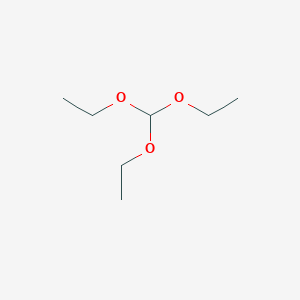
Triethyl orthoformate
Cat. No. B026408
Key on ui cas rn:
108055-42-1
M. Wt: 148.2 g/mol
InChI Key: GKASDNZWUGIAMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08436180B2
Procedure details


The title compound can be obtained starting from stoichiometric amounts of 4-formyl-3-methoxybenzonitrile (Example 10A), 4-aminopyridin-2(1H)-one [Searls, T., McLaughlin, L. W., Tetrahedron 55, 11985-11996 (1999)] and allyl 4,4,4-trifluoro-3-oxobutanoate [Moseley, J. D., Tetrahedron Lett. 46, 3179-3181 (2005)]. This entails firstly the dihydropyridine synthesis being carried out in ethanol without addition of additives at the reflux temperature overnight. The initially resulting intermediate allyl 4-(4-cyano-2-methoxyphenyl)-2-hydroxy-5-oxo-2-(trifluoromethyl)-1,2,3,4,5,6-hexahydro-1,6-naphthyridine-3-carboxylate can then be dehydrated with acetic acid in a literature-based process [cf. Moseley, J. D., Tetrahedron Lett. 46, 3179-3181 (2005)]. Subsequently, allyl 4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2-(trifluoromethyl)-1,4-dihydro-1,6-naphthyridine-3-carboxylate can be obtained by reaction with triethyl orthoformate in analogy to the synthesis of Example 29A. Final allyl ester cleavage using Wilkinson's catalyst [tris(triphenylphosphine)rhodium(I) chloride] in acetic acid affords the title compound [cf. Moseley, J. D., Tetrahedron Lett. 46, 3179-3181 (2005)].




Name
allyl 4-(4-cyano-2-methoxyphenyl)-2-hydroxy-5-oxo-2-(trifluoromethyl)-1,2,3,4,5,6-hexahydro-1,6-naphthyridine-3-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five




Identifiers


|
REACTION_CXSMILES
|
[CH:1]([C:3]1C=CC(C#N)=[CH:5][C:4]=1[O:11][CH3:12])=O.NC1C=CN[C:16](=[O:20])[CH:15]=1.FC(F)(F)C(=O)[CH2:24][C:25](OCC=C)=[O:26].N1C=CC=CC1.[C:40]([C:42]1[CH:47]=[CH:46][C:45]([CH:48]2[C:57]3[C:56](=[O:58])[NH:55][CH:54]=[CH:53][C:52]=3[NH:51][C:50](O)([C:59]([F:62])([F:61])[F:60])[CH:49]2[C:64]([O:66][CH2:67][CH:68]=[CH2:69])=[O:65])=[C:44]([O:70][CH3:71])[CH:43]=1)#[N:41]>C(O)C.C(O)(=O)C>[C:40]([C:42]1[CH:47]=[CH:46][C:45]([CH:48]2[C:57]3[C:52](=[CH:53][CH:54]=[N:55][C:56]=3[O:58][CH2:1][CH3:3])[NH:51][C:50]([C:59]([F:62])([F:60])[F:61])=[C:49]2[C:64]([O:66][CH2:67][CH:68]=[CH2:69])=[O:65])=[C:44]([O:70][CH3:71])[CH:43]=1)#[N:41].[CH:12]([O:11][CH2:4][CH3:5])([O:20][CH2:16][CH3:15])[O:26][CH2:25][CH3:24]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)C1=C(C=C(C#N)C=C1)OC
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
NC1=CC(NC=C1)=O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
FC(C(CC(=O)OCC=C)=O)(F)F
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N1CC=CC=C1
|
Step Five
|
Name
|
allyl 4-(4-cyano-2-methoxyphenyl)-2-hydroxy-5-oxo-2-(trifluoromethyl)-1,2,3,4,5,6-hexahydro-1,6-naphthyridine-3-carboxylate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(#N)C1=CC(=C(C=C1)C1C(C(NC=2C=CNC(C12)=O)(C(F)(F)F)O)C(=O)OCC=C)OC
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Step Seven
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(#N)C1=CC(=C(C=C1)C1C(=C(NC2=CC=NC(=C12)OCC)C(F)(F)F)C(=O)OCC=C)OC
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(OCC)(OCC)OCC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
Patent
US08436180B2
Procedure details


The title compound can be obtained starting from stoichiometric amounts of 4-formyl-3-methoxybenzonitrile (Example 10A), 4-aminopyridin-2(1H)-one [Searls, T., McLaughlin, L. W., Tetrahedron 55, 11985-11996 (1999)] and allyl 4,4,4-trifluoro-3-oxobutanoate [Moseley, J. D., Tetrahedron Lett. 46, 3179-3181 (2005)]. This entails firstly the dihydropyridine synthesis being carried out in ethanol without addition of additives at the reflux temperature overnight. The initially resulting intermediate allyl 4-(4-cyano-2-methoxyphenyl)-2-hydroxy-5-oxo-2-(trifluoromethyl)-1,2,3,4,5,6-hexahydro-1,6-naphthyridine-3-carboxylate can then be dehydrated with acetic acid in a literature-based process [cf. Moseley, J. D., Tetrahedron Lett. 46, 3179-3181 (2005)]. Subsequently, allyl 4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2-(trifluoromethyl)-1,4-dihydro-1,6-naphthyridine-3-carboxylate can be obtained by reaction with triethyl orthoformate in analogy to the synthesis of Example 29A. Final allyl ester cleavage using Wilkinson's catalyst [tris(triphenylphosphine)rhodium(I) chloride] in acetic acid affords the title compound [cf. Moseley, J. D., Tetrahedron Lett. 46, 3179-3181 (2005)].




Name
allyl 4-(4-cyano-2-methoxyphenyl)-2-hydroxy-5-oxo-2-(trifluoromethyl)-1,2,3,4,5,6-hexahydro-1,6-naphthyridine-3-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five




Identifiers


|
REACTION_CXSMILES
|
[CH:1]([C:3]1C=CC(C#N)=[CH:5][C:4]=1[O:11][CH3:12])=O.NC1C=CN[C:16](=[O:20])[CH:15]=1.FC(F)(F)C(=O)[CH2:24][C:25](OCC=C)=[O:26].N1C=CC=CC1.[C:40]([C:42]1[CH:47]=[CH:46][C:45]([CH:48]2[C:57]3[C:56](=[O:58])[NH:55][CH:54]=[CH:53][C:52]=3[NH:51][C:50](O)([C:59]([F:62])([F:61])[F:60])[CH:49]2[C:64]([O:66][CH2:67][CH:68]=[CH2:69])=[O:65])=[C:44]([O:70][CH3:71])[CH:43]=1)#[N:41]>C(O)C.C(O)(=O)C>[C:40]([C:42]1[CH:47]=[CH:46][C:45]([CH:48]2[C:57]3[C:52](=[CH:53][CH:54]=[N:55][C:56]=3[O:58][CH2:1][CH3:3])[NH:51][C:50]([C:59]([F:62])([F:60])[F:61])=[C:49]2[C:64]([O:66][CH2:67][CH:68]=[CH2:69])=[O:65])=[C:44]([O:70][CH3:71])[CH:43]=1)#[N:41].[CH:12]([O:11][CH2:4][CH3:5])([O:20][CH2:16][CH3:15])[O:26][CH2:25][CH3:24]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)C1=C(C=C(C#N)C=C1)OC
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
NC1=CC(NC=C1)=O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
FC(C(CC(=O)OCC=C)=O)(F)F
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N1CC=CC=C1
|
Step Five
|
Name
|
allyl 4-(4-cyano-2-methoxyphenyl)-2-hydroxy-5-oxo-2-(trifluoromethyl)-1,2,3,4,5,6-hexahydro-1,6-naphthyridine-3-carboxylate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(#N)C1=CC(=C(C=C1)C1C(C(NC=2C=CNC(C12)=O)(C(F)(F)F)O)C(=O)OCC=C)OC
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Step Seven
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(#N)C1=CC(=C(C=C1)C1C(=C(NC2=CC=NC(=C12)OCC)C(F)(F)F)C(=O)OCC=C)OC
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(OCC)(OCC)OCC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
